

A Technical Guide to Tetraethylammonium Cyanide for Research Applications

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Compound of Interest		
Compound Name:	Tetraethylammonium cyanide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **tetraethylammonium cyanide**, a versatile reagent in synthetic chemistry and electrochemical studies. This document outlines key suppliers, presents technical data for easy comparison, and details experimental protocols for its principal applications in a research setting.

Core Properties and Supplier Specifications

Tetraethylammonium cyanide ((C₂H₅)₄NCN), with a CAS Number of 13435-20-6, is a quaternary ammonium salt valued in research for its ability to act as a soluble and stable source of cyanide ions in organic solvents.[1][2] It is a key reagent in various chemical transformations, including nucleophilic substitutions and carbon-carbon bond formation, which are crucial in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1]

Below is a summary of specifications from key suppliers catering to the research community.



Supplier	Purity/Assa y	Form	Molecular Weight	Available Quantities	Storage Conditions
Sigma- Aldrich	94%	Powder	156.27	5g, 25g	Not specified
Chem-Impex	≥ 95% (NMR)	Yellow to yellow-brown sticky oil	156.27	Not specified	Store at Room Temperature
Toronto Research Chemicals	Not specified	Off-White Solid	156.27	100mg, 500mg, 1g, 2.5g	Hygroscopic, -20°C Freezer, Under inert atmosphere
LGC Standards	Not specified	Neat	156.27	100mg, 500mg, 1g	Not specified
Oakwood Chemical	Not specified	Not specified	156.27	1g	Not specified

Note: This data is compiled from publicly available information and may be subject to change. Please refer to the suppliers' websites for the most current data.

Experimental Protocols and Methodologies

Tetraethylammonium cyanide is utilized in a range of synthetic organic reactions. Below are detailed protocols for some of its key applications.

Scandium(III) Triflate Catalyzed 1,4-Addition of Cyano Group to Enones

This method provides a practical route for the synthesis of β -cyanoketones from chalcones without the generation of highly toxic HCN gas.[2][3]

Experimental Protocol:

Foundational & Exploratory





- To a solution of chalcone (1 mmol) in a suitable solvent (e.g., dichloromethane), add scandium(III) triflate (Sc(OTf)₃, 0.1 mmol).
- Stir the mixture at room temperature for 10 minutes.
- Add tetraethylammonium cyanide (1.2 mmol) to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired βcyanoketone.



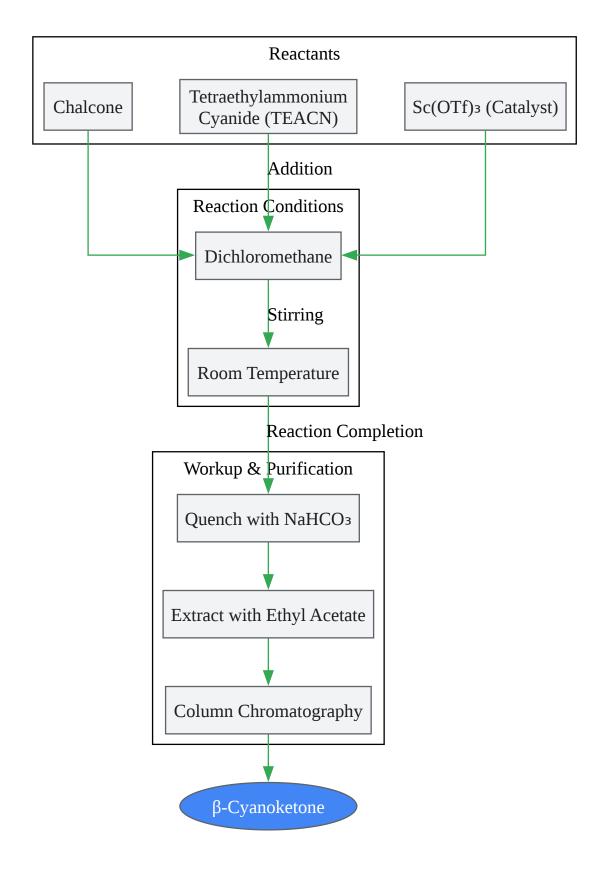


Figure 1: Workflow for the 1,4-addition of cyanide to enones.



Regioselective Ethoxy-carbonylation of Indoles and Indazoles

This procedure allows for the direct C- or N-ethoxycarbonylation of heterocyclic amines like indoles and indazoles using diethylazodicarboxylate (DEAD) in the presence of **tetraethylammonium cyanide**.[4][5]

Experimental Protocol:

- Dissolve the indole or indazole substrate (1 mmol) in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
- Add tetraethylammonium cyanide (1.5 mmol) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add diethylazodicarboxylate (DEAD) (1.5 mmol) dropwise to the mixture.
- Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the product by flash column chromatography.



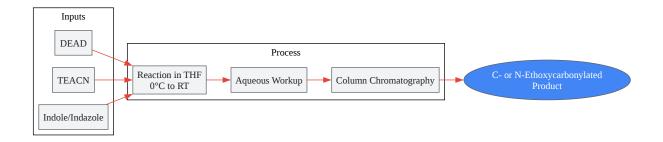


Figure 2: Logical flow for regioselective ethoxy-carbonylation.

Synthesis of C-C-bridged bis-Isoflavones

Tetraethylammonium cyanide can be used in the synthesis of unique C-C-bridged bisisoflavones from a 2-bromomethyl-isoflavone derivative.[1]

Experimental Protocol:

- Prepare a solution of 2-bromomethyl-7,4'-dimethoxyisoflavone (1 mmol) in a polar aprotic solvent like dimethylformamide (DMF).
- Add tetraethylammonium cyanide (1.1 mmol) to the solution.
- Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
- After completion, pour the reaction mixture into ice-water to precipitate the product.
- Filter the precipitate, wash thoroughly with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure C-C-bridged bis-isoflavone.



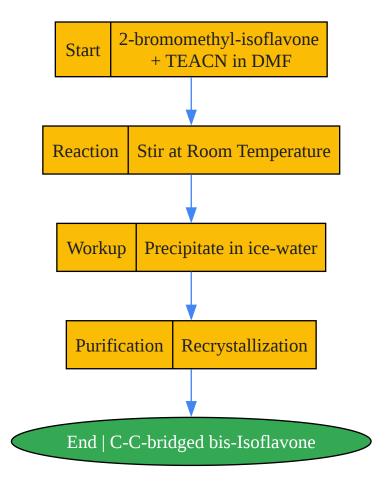


Figure 3: Experimental workflow for bis-isoflavone synthesis.

Application in Electrochemistry

Tetraethylammonium salts are commonly used as supporting electrolytes in non-aqueous electrochemistry due to their high solubility in organic solvents and wide electrochemical window. While specific protocols for **tetraethylammonium cyanide** are less common, its application follows the general principles for tetraalkylammonium salts in techniques like cyclic voltammetry.

General Protocol for Use as a Supporting Electrolyte in Cyclic Voltammetry:

- Preparation of the Electrolyte Solution:
 - Under an inert atmosphere (e.g., in a glovebox), dissolve tetraethylammonium cyanide in the desired anhydrous, deoxygenated organic solvent (e.g., acetonitrile,



dimethylformamide) to a typical concentration of 0.1 M.

- Add the electroactive analyte of interest at a much lower concentration (typically 1-10 mM).
- Electrochemical Cell Setup:
 - Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, Ag/Ag+), and a counter electrode (e.g., platinum wire).
 - Fill the cell with the prepared electrolyte solution.
- Measurement:
 - Connect the electrodes to a potentiostat.
 - Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove any dissolved oxygen.
 - Perform the cyclic voltammetry experiment by scanning the potential within the desired range.



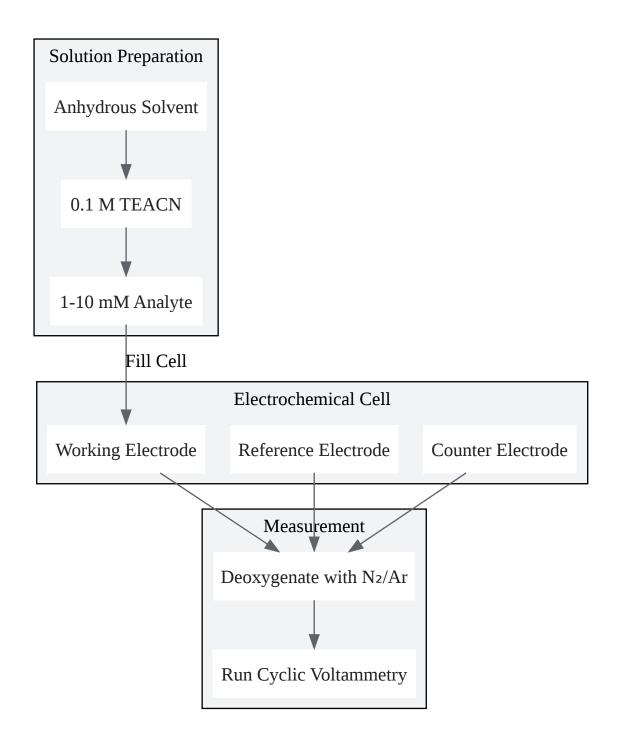


Figure 4: General workflow for cyclic voltammetry using a supporting electrolyte.

Safety Information

Tetraethylammonium cyanide is a highly toxic compound. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective



equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

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